N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide
Brand Name: Vulcanchem
CAS No.: 953898-96-9
VCID: VC8334539
InChI: InChI=1S/C17H20N2O2/c18-13-14-8-10-15(11-9-14)19-17(20)7-4-12-21-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20)
SMILES: C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide

CAS No.: 953898-96-9

Cat. No.: VC8334539

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide - 953898-96-9

Specification

CAS No. 953898-96-9
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide
Standard InChI InChI=1S/C17H20N2O2/c18-13-14-8-10-15(11-9-14)19-17(20)7-4-12-21-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20)
Standard InChI Key LFMJREKGYGAGIA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN
Canonical SMILES C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN

Introduction

Chemical Identity and Structural Characteristics

N-[4-(Aminomethyl)phenyl]-4-phenoxybutanamide belongs to the class of aromatic amides, featuring a phenyl ring with an aminomethyl (-CH₂NH₂) substituent at the para position and a phenoxybutanamide group attached via an amide bond. The IUPAC name derives from its two primary functional groups: the 4-(aminomethyl)phenyl moiety and the 4-phenoxybutanamide chain.

Molecular and Physicochemical Properties

The compound’s molecular formula (C₁₇H₂₀N₂O₂) reflects a balance of aromatic and aliphatic components, contributing to its moderate polarity and solubility in organic solvents. Key physicochemical properties include:

PropertyValueSource
Molecular Weight284.35 g/mol
CAS Number953898-96-9
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

The absence of reported melting and boiling points underscores the need for further experimental characterization.

Synthesis and Optimization

The synthesis of N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide involves multi-step reactions, typically beginning with the preparation of the aminomethylphenyl intermediate.

Key Synthetic Routes

  • Formation of 4-(Aminomethyl)phenyl Intermediate:

    • Bromination of toluene derivatives yields 4-(bromomethyl)phenyl compounds, which undergo nucleophilic substitution with ammonia or amines to introduce the aminomethyl group .

    • Example: Reaction of 4-(bromomethyl)benzoic acid ester with piperidine produces 4-(piperidin-1-ylmethyl)benzoic acid ester .

  • Coupling with Phenoxybutanamide:

    • The benzoic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂).

    • Schotten-Baumann acylation couples the acyl chloride with 4-phenoxybutanamine, forming the final amide bond .

Reaction Conditions and Yield Optimization

  • Temperature: Reactions are typically conducted at reflux (80–100°C) to ensure complete conversion .

  • Catalysts: Base catalysts (e.g., NaOH) facilitate deprotonation during amide formation .

  • Purification: Column chromatography or recrystallization achieves >95% purity.

Biological Activities and Mechanistic Insights

Although direct studies on N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide are scarce, its structural analogs provide clues to potential biological roles.

Anti-inflammatory and Analgesic Properties

Compounds with phenoxy substituents, such as N-[4-(benzyloxy)phenyl]butanamide, inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis . Molecular docking studies suggest that the aminomethyl group in N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide could bind COX-2’s active site, warranting experimental validation.

Antiviral Activity

The 4-(aminomethyl)benzamide scaffold has been optimized for antiviral applications. CBS1118 inhibits Ebola virus entry with an EC₅₀ of 0.8 μM by blocking viral fusion with host cells . Structural similarities raise the possibility that N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide could be modified to enhance antiviral potency .

Structure-Activity Relationship (SAR) Considerations

Modifications to the aminomethylphenyl and phenoxybutanamide groups significantly influence biological activity:

  • Aminomethyl Substituent:

    • Bulky groups (e.g., piperidine) improve metabolic stability but reduce solubility .

    • Primary amines (-NH₂) enhance hydrogen bonding with targets.

  • Phenoxy Group:

    • Electron-withdrawing substituents (e.g., -NO₂) increase electrophilicity, potentially boosting reactivity.

    • Para-substitution optimizes steric compatibility with enzyme active sites .

Future Directions and Research Gaps

  • Pharmacological Profiling:

    • Conduct in vitro assays to evaluate antimicrobial, anti-inflammatory, and antiviral activity.

    • Compare results with structurally related compounds like CBS1118 and 4-amino-N-[4-(benzyloxy)phenyl]butanamide .

  • Synthetic Chemistry:

    • Explore novel coupling reagents (e.g., HATU) to improve amidation yields .

    • Investigate microwave-assisted synthesis for reduced reaction times.

  • Computational Modeling:

    • Perform molecular dynamics simulations to predict binding affinities for COX-2 or viral fusion proteins.

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